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Introduction
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to

identify the genome-wide binding sites of transcription factors and other DNA-associated

proteins. This document provides a detailed protocol for performing ChIP-seq to identify binding

sites for the transcription factor Mohawk (MKX), a critical regulator of tenogenesis and

musculoskeletal development. The following protocol is based on the successful application of

MKX ChIP-seq in tendon stem/progenitor cells, as described by Mechakra et al. in Scientific

Reports (2022).

Understanding the genomic targets of MKX is crucial for elucidating its role in tendon

development, repair, and its potential as a therapeutic target in tendinopathies and other fibrotic

diseases. This protocol provides a robust framework for researchers to map MKX binding sites

in their cell type of interest.

Experimental Principles
The ChIP-seq workflow begins with the cross-linking of proteins to DNA within intact cells,

followed by chromatin fragmentation. An antibody specific to the target protein, in this case,

MKX, is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then

purified and sequenced, and the resulting sequences are mapped to the genome to identify the

protein's binding sites.
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Experimental Protocol
This protocol is optimized for tendon stem/progenitor cells. Modifications may be necessary for

other cell types.

Materials
Reagents:

Formaldehyde (37%)

Glycine

PBS (Phosphate-Buffered Saline)

Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease

inhibitors)

Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease

inhibitors)

RIPA Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.1% SDS, 1% Triton X-

100 or 1% NP-40, 0.1% sodium deoxycholate, with protease inhibitors)[1]

Antibody against MKX (ensure it is ChIP-grade)

Control IgG Antibody (e.g., normal rabbit IgG)[1]

Protein A/G Magnetic Beads[1]

Wash Buffers (Low salt, high salt, LiCl wash buffers)

Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

Proteinase K

RNase A

DNA Purification Kit
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Equipment:

Cell culture equipment

Sonicator (e.g., Diagenode Bioruptor)

Magnetic rack

Hybridization oven or water bath

qPCR machine

Next-generation sequencer

Procedure
1. Cell Culture and Cross-linking:

Culture tendon stem/progenitor cells to 80-90% confluency.

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final

concentration of 1%.

Incubate for 10 minutes at room temperature with gentle shaking.

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and

incubate for 5 minutes at room temperature.

Wash the cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

Scrape the cells in ice-cold PBS and centrifuge to pellet.

Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.

Centrifuge and resuspend the nuclear pellet in Nuclear Lysis Buffer.
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Shear the chromatin by sonication to an average fragment size of 200-500 bp. Optimization

of sonication conditions (power, time, cycles) is critical for each cell type and sonicator.

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with

rotation.

Collect the supernatant on a magnetic rack.

Take an aliquot of the pre-cleared chromatin to serve as the "input" control.

Incubate the remaining chromatin with an anti-MKX antibody (or control IgG) overnight at

4°C with rotation.

Add pre-blocked Protein A/G magnetic beads and incubate for at least 2 hours at 4°C with

rotation to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash

buffer to remove non-specifically bound proteins and DNA.

Elute the protein-DNA complexes from the beads by incubating with Elution Buffer at 65°C.

5. Reverse Cross-linking and DNA Purification:

Reverse the cross-links by adding NaCl to the eluate and incubating overnight at 65°C. The

input sample should be processed in parallel.

Treat the samples with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a DNA purification kit.

6. Library Preparation and Sequencing:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantify the purified DNA.

Prepare sequencing libraries from the ChIP and input DNA samples according to the

manufacturer's instructions for your sequencing platform.

Perform next-generation sequencing.

Data Presentation
The following table summarizes the key quantitative parameters from the MKX ChIP-seq

experiment described by Mechakra et al. (2022).

Parameter Value/Description

Cell Type
Wild-type Tendon Stem/Progenitor Cells

(TSPCs)

Antibody Anti-MKX antibody (specific catalog and lot)

Chromatin Fragmentation Sonication to an average size of 200-500 bp

Sequencing Platform Illumina platform

Peak Calling MACS2 or similar peak calling algorithm

Motif Analysis MEME suite or similar tools

Visualizations
Experimental Workflow
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Caption: Workflow for MKX ChIP-seq.
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Caption: MKX regulatory network in tendon.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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